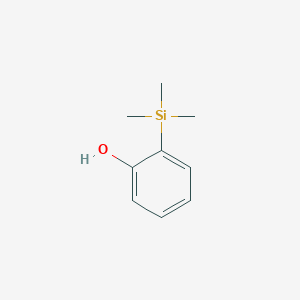
2-(Trimethylsilyl)phenol
Overview
Description
2-(Trimethylsilyl)phenol is an organosilicon compound with the molecular formula C₉H₁₄OSi. It consists of a phenol group substituted with a trimethylsilyl group at the ortho position. This compound is notable for its applications in organic synthesis, particularly as a precursor in aryne chemistry .
Mechanism of Action
Target of Action
It is known that phenolic compounds, which include 2-(trimethylsilyl)phenol, often interact with proteins, enzymes, and cell membranes, altering their structure and function .
Mode of Action
It is known that trimethylsilyl groups, which are part of the this compound molecule, are often used in organic chemistry to increase the volatility of compounds, making them more amenable to analysis by gas chromatography or mass spectrometry .
Biochemical Pathways
They can act as antioxidants, neutralizing harmful free radicals, and they can also interact with enzymes and other proteins, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The presence of the trimethylsilyl group could potentially influence these properties, as it is known to increase the volatility of compounds .
Result of Action
Phenolic compounds are known to have various biological activities, such as antioxidant, antimicrobial, and anti-inflammatory properties .
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially affect the action of phenolic compounds .
Biochemical Analysis
Cellular Effects
Phenolic compounds are known to influence cell function through various mechanisms, including modulation of cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving 2-(Trimethylsilyl)phenol are not well-characterized. Phenolic compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Trimethylsilyl)phenol can be synthesized through the reaction of 2-bromophenol with hexamethyldisilazane in the presence of a base such as cesium fluoride. The reaction typically occurs in tetrahydrofuran at elevated temperatures (around 70°C) for a few hours .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves similar reaction conditions as those used in laboratory settings. The use of hexamethyldisilazane and a base in an inert atmosphere is common to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Trimethylsilyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic compounds.
Common Reagents and Conditions:
Substitution: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Cyclization: Fluoride sources such as cesium fluoride in solvents like acetonitrile are used to induce cyclization.
Major Products:
Substitution: Various substituted phenols.
Oxidation: Quinones and other oxidized phenolic compounds.
Cyclization: Phenoxathiin-dioxides and other heterocyclic compounds.
Scientific Research Applications
2-(Trimethylsilyl)phenol has several applications in scientific research:
Chemistry: It is used as a precursor in aryne chemistry, facilitating the synthesis of complex aromatic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: It is used in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Comparison with Similar Compounds
- 2-(Trimethylsilyl)aniline
- 2-(Trimethylsilyl)benzaldehyde
- 2-(Trimethylsilyl)benzoic acid
Comparison: 2-(Trimethylsilyl)phenol is unique due to the presence of the phenol group, which imparts distinct reactivity compared to other trimethylsilyl-substituted compounds. For instance, 2-(Trimethylsilyl)aniline has an amine group, leading to different reactivity and applications. Similarly, 2-(Trimethylsilyl)benzaldehyde and 2-(Trimethylsilyl)benzoic acid have aldehyde and carboxylic acid groups, respectively, which influence their chemical behavior and uses .
Properties
IUPAC Name |
2-trimethylsilylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGHARXPLDWFHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934626 | |
| Record name | 2-(Trimethylsilyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15288-53-6 | |
| Record name | 2-(Trimethylsilyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015288536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-(Trimethylsilyl)phenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96826 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Trimethylsilyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsilyl)phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SQQ54B444 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


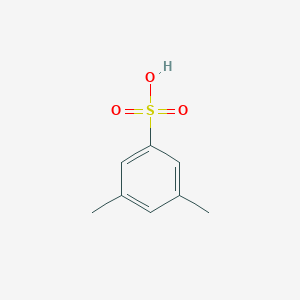
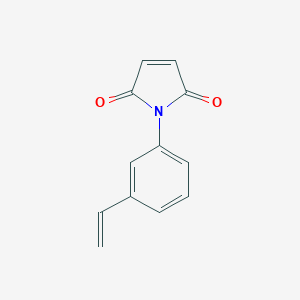
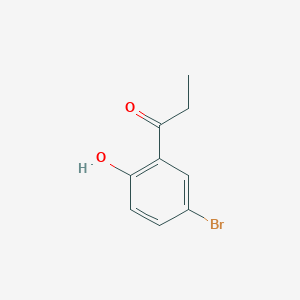
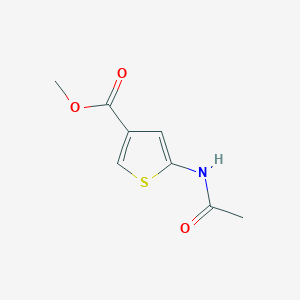
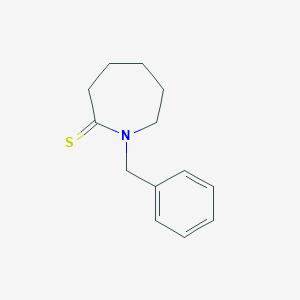



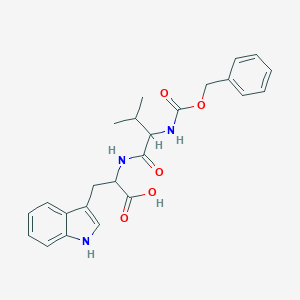
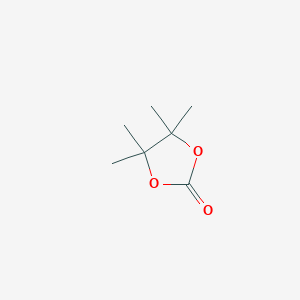
![2,4-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B102914.png)
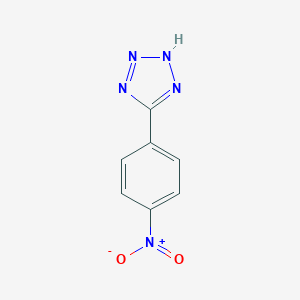
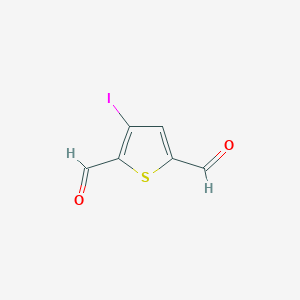
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B102917.png)
